molecular formula C12H14N4O B11784688 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11784688
M. Wt: 230.27 g/mol
InChI Key: KEMZLVKDPSGQLD-UHFFFAOYSA-N
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Description

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the attachment of the pyrrolidine and phenyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile share the pyrrolidine ring and exhibit similar biological activities.

    Oxadiazole derivatives: Compounds such as 2,5-dihydro-1,3,4-oxadiazoles have similar ring structures and can undergo comparable chemical reactions.

Uniqueness

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the pyrrolidine and oxadiazole rings, which can confer distinct chemical and biological properties. This combination allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-(4-pyrrolidin-1-ylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H14N4O/c13-12-15-14-11(17-12)9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6H,1-2,7-8H2,(H2,13,15)

InChI Key

KEMZLVKDPSGQLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3=NN=C(O3)N

Origin of Product

United States

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